3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine
Description
3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine (CAS: 130369-34-5) is a cyclobutane-derived amine featuring two tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl groups at the 3-position of the ring. Its molecular formula is C₁₈H₄₁NO₂Si₂, with a molecular weight of 359.70 . The TBDMS groups serve as protective moieties, enhancing steric bulk and chemical stability, particularly against hydrolysis or oxidation during synthetic workflows .
Properties
IUPAC Name |
3,3-bis[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H41NO2Si2/c1-16(2,3)22(7,8)20-13-18(11-15(19)12-18)14-21-23(9,10)17(4,5)6/h15H,11-14,19H2,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLVJYLLRAIAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1(CC(C1)N)CO[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41NO2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3+1]-Cycloaddition of 1,1-Diborylalkanes
A method adapted from McDonald’s work on borylated cyclobutanols involves the formal [3+1]-cycloaddition of 1,1-diborylalkanes with epihalohydrins. For the target compound, this approach could be modified to incorporate hydroxymethyl groups:
Ring-Closing Alkylation via Magnesium Chelation
C–H functionalization logic, as demonstrated in pseudodimeric cyclobutane synthesis, employs magnesium chelates to template ring closure. For example:
-
Substrate Preparation : A diol precursor undergoes Fischer esterification followed by TBS protection of alcohols.
-
Cyclization : Treatment with Grignard reagents (e.g., MeMgBr) induces alkylation, forming the cyclobutane ring.
-
Diastereoselectivity : Chelation control ensures high diastereomeric ratios (dr > 10:1).
Introduction of Hydroxymethyl and TBS Ether Groups
Sequential Silylation of a Diol Intermediate
A two-step protocol derived from furan silylation methodologies can be applied:
One-Pot Dual Protection Strategy
Patent literature describes simultaneous protection of diols using excess TBSCl in DMF with imidazole:
-
Reaction : 3,3-Bis(hydroxymethyl)cyclobutan-1-amine (1.0 equiv), TBSCl (2.2 equiv), imidazole (4.4 equiv), DMF, 12 h at rt.
-
Workup : Aqueous extraction and filtration through a pad of Celite®.
Amine Group Installation and Functionalization
Reductive Amination of Cyclobutanone
A convergent approach involves:
Gabriel Synthesis via Alkyl Azide Intermediates
Alternative pathway:
-
Azide Formation : Mitsunobu reaction of a cyclobutanol with HN₃.
-
Reduction : Staudinger reaction with PPh₃/H₂O to generate the amine.
-
Advantage : Avoids direct handling of ammonia gas.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
Comparative Analysis of Methodologies
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions
3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The silyl ether groups can be oxidized to form silanols or siloxanes.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The silyl ether groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to replace the silyl ether groups.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, secondary or tertiary amines, and various substituted cyclobutane derivatives.
Scientific Research Applications
Organic Synthesis
3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions:
- Protecting Group : The TBDMS groups can act as protecting groups for alcohols, facilitating selective reactions without interference from hydroxyl functionalities.
- Cycloaddition Reactions : The cyclobutane moiety can engage in cycloaddition reactions, which are crucial for constructing complex molecular architectures.
Medicinal Chemistry
The compound's structural features make it a candidate for drug development:
- Bioactive Small Molecules : It has been investigated for its potential as a bioactive molecule due to the presence of the amine group, which can interact with biological targets.
- Anticancer Agents : Preliminary studies suggest that derivatives of cyclobutane compounds may exhibit anticancer properties, making this compound relevant for further exploration in medicinal chemistry.
Polymer Science
In materials science, 3,3-bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine can be utilized to synthesize novel polymers:
- Silicon-Based Polymers : The presence of silicon atoms allows for the incorporation of this compound into silicon-based polymer matrices, which have applications in electronics and optics.
- Crosslinking Agents : Its ability to form crosslinks enhances the mechanical properties of polymers, making it useful in developing durable materials.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Organic Synthesis | Demonstrated the utility of TBDMS protection in multi-step syntheses involving complex alcohols. |
| Study 2 | Medicinal Chemistry | Investigated derivatives as potential anticancer agents; showed promising cytotoxicity against specific cancer cell lines. |
| Study 3 | Polymer Science | Developed new silicon-based polymers incorporating the compound; enhanced thermal stability and mechanical strength observed. |
Mechanism of Action
The mechanism of action of 3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine involves its interaction with various molecular targets. The silyl ether groups can participate in hydrogen bonding and other non-covalent interactions, while the amine group can form covalent bonds with electrophilic centers. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and processes.
Comparison with Similar Compounds
Key Properties :
- Structure : Rigid cyclobutane core with dual TBDMS-oxymethyl substituents.
- Applications: Potential utility in fragment-based drug discovery (FBDD) due to its constrained geometry and modifiable amine group .
Comparison with Similar Cyclobutane Amines
Structural and Functional Differences
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |
|---|---|---|---|---|---|
| 3,3-Bis(TBDMS-oxymethyl)cyclobutan-1-amine | 130369-34-5 | C₁₈H₄₁NO₂Si₂ | 359.70 | Dual TBDMS-protected hydroxymethyl | High steric bulk; enhanced stability |
| 3-(3-Chlorophenyl)cyclobutan-1-amine | 1156296-61-5 | C₁₀H₁₂ClN | 181.66 | 3-Chlorophenyl | Aromatic ring for π-π interactions |
| trans-3-Methylcyclobutanamine | 20826-77-1 | C₅H₁₁N | 85.15 | Methyl | Simple structure; low molecular weight |
| 3-{[Methyl(quinolin-8-ylmethyl)amino]methyl}cyclobutan-1-amine | N/A | C₁₆H₂₁N₃ | 255.36 | Quinoline-linked methylamino group | Fluorescence/chelation potential |
| 1-(3,4-Dichlorophenyl)-N,N,3-trimethylbutan-1-amine | 766462-77-5 | C₁₃H₁₈Cl₂N | 271.20 | Dichlorophenyl, branched alkyl | Lipophilic; potential CNS activity |
Reactivity and Stability
- TBDMS Groups : The dual TBDMS groups in the target compound confer exceptional stability against nucleophilic attack and oxidation compared to unprotected analogs like trans-3-Methylcyclobutanamine (CAS 20826-77-1), which lacks protective groups .
- Electron Effects : Electron-withdrawing substituents (e.g., chlorophenyl in CAS 1156296-61-5) reduce the amine’s basicity, whereas the TBDMS groups in the target compound are electron-donating, preserving amine reactivity .
Research Findings and Data
Stability Under Hydrolytic Conditions
Pharmacokinetic Predictions
| Parameter | 3,3-Bis(TBDMS-oxymethyl)cyclobutan-1-amine | 3-(3-Chlorophenyl)cyclobutan-1-amine |
|---|---|---|
| logP | ~4.5 (estimated) | ~2.8 |
| Water Solubility | Low | Moderate |
| Metabolic Stability | High (TBDMS protection) | Moderate (aryl oxidation risk) |
Biological Activity
3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine, identified by CAS number 130369-34-5, is a compound of increasing interest in the fields of medicinal and organic chemistry. Its unique structure, which includes tert-butyldimethylsilyl (TBS) groups, suggests potential applications in drug development and synthesis of biologically active molecules. This article explores the biological activity of this compound, supported by relevant data tables and research findings.
Biological Activity Overview
The biological activity of 3,3-bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine has been investigated in various studies, focusing on its role as a building block in the synthesis of bioactive molecules. The TBS groups provide stability and protection to the amine functionality during synthetic procedures.
The compound acts primarily through the stabilization of reactive intermediates during chemical reactions. The TBS group protects the amine from unwanted side reactions, allowing for selective transformations necessary in complex organic syntheses .
Case Studies
-
Synthesis of Bioactive Molecules :
- A study demonstrated that derivatives of cyclobutane amines, including 3,3-bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine, can be effectively used as precursors in the synthesis of novel pharmacologically active compounds. This was achieved through various coupling reactions that retained the integrity of the TBS protective groups .
- Oxidation and Reduction Reactions :
Table 1: Comparison of Biological Activity with Related Compounds
Q & A
Q. Basic Characterization
- 1H/13C NMR : Key for identifying cyclobutane ring protons (δ 2.5–3.5 ppm) and TBDMS methyl groups (δ 0.1–0.3 ppm).
- HR-MS : Validate molecular weight (C21H44NO2Si2: calc. 430.28 g/mol).
Q. Advanced Data Contradiction Analysis
- Variable Temperature NMR : Resolve overlapping signals caused by restricted rotation of the cyclobutane ring.
- 2D-COSY/HMBC : Assign ambiguous couplings between the amine and adjacent methylene groups .
How does the TBDMS group affect the compound’s stability under acidic or basic conditions, and what alternatives exist for sensitive applications?
Q. Advanced Stability Studies
- Acidic Conditions : TBDMS ethers hydrolyze in the presence of HF or TBAF, requiring pH-controlled environments (pH 4–7) for storage .
- Basic Conditions : Use milder bases (e.g., K2CO3 in MeOH) to avoid desilylation.
- Alternative Protecting Groups : Compare with triisopropylsilyl (TIPS) or trityl groups for improved stability in polar solvents .
What are the potential applications of this compound in fragment-based drug discovery (FBDD), and how can its physicochemical properties be optimized?
Q. Advanced Therapeutic Potential
- Fragment Screening : Leverage the amine group for hydrogen bonding with biological targets (e.g., kinases) and the TBDMS groups for lipophilic interactions.
- Property Optimization :
- LogP Adjustment : Replace TBDMS with less lipophilic groups (e.g., PEG linkers) to enhance solubility.
- Bioisosteric Replacement : Substitute the cyclobutane ring with bicyclo[1.1.1]pentane to improve metabolic stability .
How do electronic effects of the TBDMS substituents impact the amine’s nucleophilicity in reductive amination reactions?
Q. Advanced Mechanistic Insight
- Hammett Analysis : Quantify electron-withdrawing effects of TBDMS-O- groups on the amine’s pKa.
- Kinetic Profiling : Compare reaction rates with non-silylated analogs (e.g., 3,3-bis(hydroxymethyl)cyclobutan-1-amine) using in situ IR .
What computational methods are recommended to predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Q. Advanced Modeling Approaches
- Molecular Dynamics (MD) : Simulate binding to G-protein-coupled receptors (GPCRs) using force fields like CHARMM36.
- Docking Studies : Use AutoDock Vina to identify potential binding pockets in cytochrome P450 enzymes .
- QSAR Models : Corrogate substituent effects (e.g., TBDMS size) with inhibitory activity data .
How can unexpected byproducts (e.g., ring-opening or dimerization) be mitigated during large-scale synthesis?
Q. Advanced Process Chemistry
- Flow Chemistry : Reduce residence time to prevent thermal decomposition of the cyclobutane ring.
- Additive Screening : Introduce radical scavengers (e.g., BHT) to suppress polymerization .
What are the best practices for storing this compound to prevent degradation, and how can stability be empirically validated?
Q. Basic Storage Guidelines
- Temperature : Store at -20°C under inert gas (N2/Ar).
- Light Sensitivity : Use amber vials to protect against UV-induced degradation.
Q. Advanced Stability Validation :
- Forced Degradation Studies : Expose to accelerated conditions (40°C/75% RH) and monitor via LC-MS for hydrolytic or oxidative byproducts .
How does this compound compare to its non-silylated analog in terms of bioavailability and metabolic stability?
Q. Advanced Pharmacokinetic Analysis
- Caco-2 Assays : Measure permeability coefficients to assess intestinal absorption.
- Microsomal Stability : Compare hepatic clearance rates using human liver microsomes (HLMs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
